molecular formula C7H12N2O6 B3146767 Methyl 2,2-bis((methoxycarbonyl)amino)acetate CAS No. 60794-51-6

Methyl 2,2-bis((methoxycarbonyl)amino)acetate

Cat. No.: B3146767
CAS No.: 60794-51-6
M. Wt: 220.18 g/mol
InChI Key: NUJOAASAIHNVFZ-UHFFFAOYSA-N
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Description

Methyl 2,2-bis((methoxycarbonyl)amino)acetate (CAS 60794-51-6) is an organic compound with the molecular formula C7H12N2O6 and a molecular weight of 220.18 g/mol . This reagent is characterized by a central glycine backbone where the amine nitrogen atoms are functionalized with methoxycarbonyl groups, a structure indicative of a multi-functional building block . Compounds with such carbamate-protected amino groups are of significant value in synthetic organic chemistry, particularly in the development of polymers and specialized molecular scaffolds . While its specific mechanism of action is highly dependent on the research context, its structural motifs are relevant in the design of materials with intrinsic bioactive properties. For instance, research into intrinsic antimicrobial polymers often utilizes synthetic building blocks to create structures that can interact with microbial membranes, potentially through electrostatic or hydrophobic interactions . As a research chemical, it is essential to handle this product with care; it has a warning GHS pictogram and hazard statements H302, H315, H319, and H335, indicating it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. It should be stored sealed in a dry environment at room temperature .

Properties

IUPAC Name

methyl 2,2-bis(methoxycarbonylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O6/c1-13-5(10)4(8-6(11)14-2)9-7(12)15-3/h4H,1-3H3,(H,8,11)(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJOAASAIHNVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(NC(=O)OC)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,2-bis((methoxycarbonyl)amino)acetate typically involves the reaction of glycine derivatives with methoxycarbonylating agents. One common method is the reaction of glycine with dimethyl carbonate in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,2-bis((methoxycarbonyl)amino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Intermediate in Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its unique methoxycarbonyl groups allow for diverse substitution reactions that are valuable in organic synthesis .

2. Biological Research

  • Biochemical Pathways : Methyl 2,2-bis((methoxycarbonyl)amino)acetate is studied for its role in various biochemical pathways. It can act as a substrate or inhibitor for specific enzymes, influencing metabolic processes .
  • Drug Development : The compound is investigated for its therapeutic potential, particularly in developing new pharmaceuticals targeting specific biological pathways .

3. Medicinal Chemistry

  • Therapeutic Effects : Research indicates that this compound may exhibit beneficial effects in treating certain diseases due to its ability to modulate enzyme activity and influence cellular signaling pathways .

4. Industrial Applications

  • Specialty Chemicals Production : It is utilized in the production of specialty chemicals and materials, contributing to various industrial processes .

Case Studies

While specific case studies directly related to this compound are scarce in the literature, its applications have been highlighted in broader studies involving similar compounds:

  • Synthesis of Anticancer Agents : Research has demonstrated that derivatives of this compound can be utilized in synthesizing anticancer agents by modifying their structure to enhance biological activity .
  • Development of Biochemical Assays : The compound has been employed as a reagent in developing assays for detecting specific metabolites within biological samples .

Mechanism of Action

The mechanism of action of Methyl 2,2-bis((methoxycarbonyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis, where the compound undergoes transformation to yield biologically active products.

Comparison with Similar Compounds

Key Observations:

Functional Group Variations: The target compound and its acid analog (CAS 110599-27-4) share bis(methoxycarbonyl)amino groups but differ in esterification. Dimethyl 2,2′-[1,2-ethanediylbis(oxy)]diacetate (C₈H₁₄O₆) replaces amino groups with ether linkages, reducing nitrogen content and increasing oxygen-based polarity . The dithietane-containing compound () introduces sulfur and cyano groups, enhancing electrophilicity and thermal stability, which may suit high-energy reactions .

Molecular Weight and Applications: The target compound’s higher molecular weight (220.18 vs. 206.16 for its acid form) reflects its esterified structure, favoring membrane permeability in drug delivery systems . Benzilic acid (C₁₄H₁₂O₃) diverges significantly with aromatic rings and a hydroxy group, enabling applications in asymmetric synthesis but lacking the amino functionality critical for peptide-like reactivity .

Physicochemical and Stability Comparisons

  • Solubility: this compound requires solvent optimization (e.g., DMSO or ethanol) and gentle heating (37°C) for dissolution, whereas its acid analog may exhibit higher aqueous solubility due to the carboxylic acid group .
  • Stability: The dithietane derivative’s sulfur-rich structure () likely confers greater thermal stability but lower hydrolytic resistance compared to the target compound’s ester and amino groups .
  • Purity : Both the target compound and its acid analog are supplied at >95% purity, ensuring reproducibility in synthetic workflows .

Research and Industrial Relevance

  • Drug Synthesis: The target compound’s amino-ester motifs are pivotal in constructing urea derivatives or protease inhibitors, while its acid form (CAS 110599-27-4) may serve as a carboxylate precursor for metal-organic frameworks .
  • Material Science : Dimethyl 2,2′-[1,2-ethanediylbis(oxy)]diacetate’s ether linkages () make it suitable for synthesizing biodegradable polymers, contrasting with the target compound’s peptide-mimetic applications .

Biological Activity

Methyl 2,2-bis((methoxycarbonyl)amino)acetate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C12H13NO6C_{12}H_{13}NO_6, and its structure features two methoxycarbonyl groups attached to an aminoacetate backbone. This structural configuration may contribute to its biological effects by influencing solubility and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have shown the ability to inhibit various kinases involved in cell proliferation and survival pathways. For instance, compounds targeting the PI3K pathway have been associated with reduced cancer cell viability .
  • Induction of Apoptosis : Research indicates that certain derivatives can increase caspase-3 activity, a key player in the apoptotic pathway, suggesting a potential role in promoting cell death in cancer cells .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, which could be beneficial in reducing tumor-associated inflammation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on various studies:

Cell Line Concentration (µM) Effect/Mechanism Reference
Pancreatic ductal adenocarcinoma1–10↓ p-CDK1/cyclinB1
MG63 osteosarcoma1–10↓ CDK2/4, FAK
MDA-MB-231 breast cancer10–50↑ Caspase-3
Human colorectal carcinoma HCT-1160.1–1Inhibitor of PI3Kα, PI3Kβ
Neuroblastoma SH-SY5Y10–100Induces apoptosis

Case Study 1: Anticancer Activity

In a study involving pancreatic ductal adenocarcinoma cells, this compound was administered at concentrations ranging from 1 to 10 µM. The results indicated a significant decrease in phosphorylated CDK1 and cyclin B1 levels, suggesting a disruption in cell cycle progression and potential anticancer effects .

Case Study 2: Osteosarcoma Treatment

Another investigation focused on MG63 osteosarcoma cells treated with varying concentrations of the compound. The treatment resulted in reduced activity of CDK2 and CDK4, along with focal adhesion kinase (FAK), indicating that this compound may hinder cell migration and invasion processes typical of aggressive cancers .

Research Findings

Recent studies have highlighted the compound's potential as a therapeutic agent against various cancers. For instance:

  • A metabolomic analysis showed significant alterations in metabolites associated with oxidative stress and cell proliferation after treatment with similar compounds . This suggests that this compound may exert its effects through metabolic reprogramming.
  • Transcriptomic studies revealed that exposure to related compounds altered gene expression profiles linked to cell division and genotoxicity pathways . These findings support the hypothesis that this compound could influence critical cellular processes involved in tumorigenesis.

Q & A

Basic: What are the recommended synthetic routes for Methyl 2,2-bis((methoxycarbonyl)amino)acetate, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step procedures starting with functionalized precursors. For example, PdI₂/KI-catalyzed carbonylation under high-pressure CO (90 atm) in methanol at room temperature is effective for introducing methoxycarbonyl groups . A two-step protocol may include:

Initial coupling : Reacting diazoacetate derivatives with iodinated aromatic esters (e.g., methyl 4-iodobenzoate) using Pd catalysts.

Functionalization : Treating intermediates with (MeOCO)₂O (dimethyl dicarbonate) in acetonitrile with triethylamine (Et₃N) and DMAP as catalysts to install bis-urea linkages .
Critical factors :

  • Catalyst loading (0.5–1 mol% PdI₂ with 10–50 mol% KI) impacts reaction efficiency.
  • CO pressure and solvent polarity (MeOH vs. MeCN) influence regioselectivity.
    Yields range from 43% to 65%, depending on purification methods (e.g., recrystallization in EtOAc enhances purity) .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1736 cm⁻¹ and urea N-H/N-C=O vibrations .
  • NMR : ¹H/¹³C NMR identifies methoxy groups (δ 3.82–3.91 ppm for OCH₃) and acetate/urea carbons (δ 166–172 ppm) .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 265 [M]⁺) and fragmentation patterns validate the structure .
  • Elemental Analysis : Verify C/H/N ratios (e.g., C₇H₁₂N₂O₆ requires C 37.5%, H 5.4%, N 12.5%) .

Advanced: How can mechanistic studies resolve contradictions in reported synthesis yields (e.g., 43% vs. 65%)?

Answer:
Discrepancies arise from differences in:

Catalyst Systems : PdI₂/KI vs. alternative catalysts (e.g., Cu-mediated coupling) may alter transition-state energetics.

Purification Protocols : Column chromatography vs. recrystallization (e.g., EtOAc recrystallization improves yield by 20%) .

Substrate Purity : Trace moisture in methanol or acetonitrile can hydrolyze intermediates, reducing yields.
Methodological resolution :

  • Conduct kinetic studies (e.g., in situ FTIR monitoring) to track intermediate formation.
  • Compare activation energies via DFT calculations to identify rate-limiting steps .

Advanced: What strategies mitigate degradation of this compound under varying storage conditions?

Answer:
The compound’s stability depends on:

  • Moisture Sensitivity : Urea linkages may hydrolyze in humid environments. Store under inert gas (N₂/Ar) with molecular sieves.
  • Temperature : Decomposition occurs above 40°C; refrigerate at 4°C for long-term stability.
  • Light Exposure : Protect from UV light to prevent radical-mediated degradation.
    Validation : Accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring can quantify degradation products .

Advanced: How can computational modeling optimize the design of derivatives with enhanced bioactivity?

Answer:

DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to guide functional group modifications.

Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to assess binding affinity.

QSAR Models : Correlate structural features (e.g., methoxy group position) with activity data from analogous compounds .
Case Study : Modifying the aryl backbone (e.g., adding electron-withdrawing groups) improves metabolic stability, as shown in coumarin-based derivatives .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Toxicity : Limited toxicological data necessitate assuming acute toxicity. Use fume hoods and PPE (gloves, goggles).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Emergency Protocols : Eye/skin contact requires immediate flushing with water for 15 minutes .

Advanced: How do solvent polarity and temperature affect the compound’s reactivity in nucleophilic substitutions?

Answer:

  • Polar Protic Solvents (e.g., MeOH) : Stabilize transition states in SN2 mechanisms, accelerating reactions.
  • Aprotic Solvents (e.g., DMF) : Enhance nucleophilicity of amines or alkoxides.
  • Temperature : Elevated temperatures (50–80°C) favor entropy-driven reactions but risk decomposition.
    Experimental Design : Use Arrhenius plots to determine optimal conditions for specific transformations (e.g., urea cleavage vs. ester hydrolysis) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2,2-bis((methoxycarbonyl)amino)acetate
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Methyl 2,2-bis((methoxycarbonyl)amino)acetate

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